molecular formula C7H17O3PS B1596113 Diethyl ((ethylthio)methyl)phosphonate CAS No. 54091-78-0

Diethyl ((ethylthio)methyl)phosphonate

Cat. No.: B1596113
CAS No.: 54091-78-0
M. Wt: 212.25 g/mol
InChI Key: FTTKKJQNGIJGOC-UHFFFAOYSA-N
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Description

Diethyl ((ethylthio)methyl)phosphonate: is an organophosphate compound with the chemical formula C7H17O2PS3phorate , a systemic insecticide and acaricide used to control insects, mites, and nematodes. Due to its high toxicity, it is one of the most potent pesticides available.

Synthetic Routes and Reaction Conditions:

  • The compound is synthesized through the reaction of diethyl phosphorodithioate with ethanethiol in the presence of a base.

  • The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods:

  • Industrial production involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity.

  • The process is carried out in specialized reactors with continuous monitoring to ensure safety and efficiency.

Types of Reactions:

  • Oxidation: Phorate can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.

  • Substitution: Substitution reactions are common, where different groups can replace the ethylthio or methyl groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents such as lithium aluminum hydride.

  • Substitution reactions often require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation products include various phosphates and sulfates.

  • Reduction products may include phosphorothioic acids.

  • Substitution products can vary widely depending on the substituting group.

Chemistry:

  • Phorate is used as a reagent in organic synthesis to introduce phosphorus and sulfur functionalities into molecules.

  • It is also used in the study of organophosphate chemistry and its interactions with other compounds.

Biology:

  • Phorate is extensively studied for its toxicological effects on insects and other pests.

  • Research focuses on understanding its mode of action and developing safer alternatives.

Medicine:

  • Due to its high toxicity, phorate is not used directly in medicine.

  • its derivatives and analogs are studied for potential therapeutic applications, particularly in the development of new pesticides and insecticides.

Industry:

  • Phorate is widely used in agriculture to protect crops from pests.

  • It is also used in the production of other organophosphate compounds and as a reference compound in toxicology studies.

Mechanism of Action

Target of Action

Diethyl ((ethylthio)methyl)phosphonate, also known as Diethyl (ethylthiomethyl)phosphonate, is primarily used as a reactant in the synthesis of various substances . It has been identified to have a specific target organ toxicity on the respiratory system . It is also known to interact with enzymes like Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

It is known to be used as a reactant in the synthesis of various substances, including (+)-minfiensine via organocatalytic diels-alder/amine cyclization and 6-exo-dig radical cyclization .

Biochemical Pathways

This compound is involved in the synthesis of various biochemical compounds. It is used in the preparation of spiro and fused N,O-heterocyclic phosphonate esters, which have antibacterial and antifungal properties . It is also used in the preparation of spiro-substituted pyrimidine phosphonate esters, which have antitumor properties .

Pharmacokinetics

It is known that the compound is rapidly absorbed and excreted, with the majority of the applied dose recovered in urine within 24 hours .

Result of Action

The result of the action of this compound largely depends on the specific reactions it is involved in. For instance, when used in the synthesis of spiro and fused N,O-heterocyclic phosphonate esters, the resulting compounds have shown antibacterial and antifungal properties . Similarly, when used in the synthesis of spiro-substituted pyrimidine phosphonate esters, the resulting compounds have shown antitumor properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It is also advised to store it in a well-ventilated place and keep the container tightly closed .

Comparison with Similar Compounds

  • Phosmet: Another organophosphate insecticide with similar applications but different chemical structure.

  • Malathion: A widely used organophosphate insecticide with lower toxicity compared to phorate.

  • Parathion: A highly toxic organophosphate insecticide, structurally similar to phorate.

Uniqueness:

  • Phorate is unique in its high toxicity and systemic action, making it highly effective against a wide range of pests.

  • Its ability to persist in the environment and its mode of action make it distinct from other compounds in its class.

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Properties

IUPAC Name

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKKJQNGIJGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CSCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202428
Record name Diethyl ((ethylthio)methyl)phosphonate
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54091-78-0
Record name Diethyl P-[(ethylthio)methyl]phosphonate
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Record name Diethyl ((ethylthio)methyl)phosphonate
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Record name 54091-78-0
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Record name Diethyl ((ethylthio)methyl)phosphonate
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Record name Diethyl [(ethylthio)methyl]phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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